Taselisib - 1395408-87-3

Taselisib

Catalog Number: EVT-8152879
CAS Number: 1395408-87-3
Molecular Formula: C24H28N8O2
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taselisib has been used in trials studying the treatment and basic science of LYMPHOMA, Breast Cancer, Ovarian Cancer, Solid Neoplasm, and HER2/Neu Negative, among others.
Taselisib is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha isoform (PIK3CA), with potential antineoplastic activity. Taselisib selectively inhibits PIK3CA and its mutant forms in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PIK3CA-expressing tumor cells. By specifically targeting class I PI3K alpha, this agent may be more efficacious and less toxic than pan PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and causes increased tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PIK3CA, which encodes the p110-alpha catalytic subunit of the class I PI3K, is mutated in a variety of cancer cell types and plays a key role in cancer cell growth and invasion.
Synthesis Analysis

The synthesis of Taselisib involves several key steps that utilize advanced organic chemistry techniques. Two notable methods for its synthesis include:

  1. Regioselective Routes: The synthesis employs convergent regioselective approaches to construct the tetracyclic imidazobenzoxazepine triazole structure, which is essential for the activity of Taselisib. These methods involve complex reactions such as magnesium-mediated formation of cyclic amidines and chemoselective cross-coupling reactions .
  2. Technical Details: The synthesis process includes:
    • Formation of key intermediates through selective reactions.
    • Use of high-performance liquid chromatography (HPLC) for purification.
    • Validation of the synthesis routes to ensure high yields and purity levels suitable for clinical applications .
Molecular Structure Analysis

The molecular structure of Taselisib can be described as follows:

  • Chemical Formula: C23H24N4O2
  • Molecular Weight: 392.46 g/mol
  • Structure: Taselisib features a complex tetracyclic framework that includes an imidazole ring and a benzoxazepine moiety.

Structural Data

  • 3D Structure: The three-dimensional conformation can be analyzed through X-ray crystallography or computational modeling to understand its interactions with the PI3K enzyme.
  • Key Functional Groups: The presence of nitrogen-containing heterocycles contributes to its binding affinity and selectivity towards PI3K alpha .
Chemical Reactions Analysis

Taselisib undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Inhibition Mechanism: As a selective inhibitor, Taselisib binds to the ATP-binding site of PI3K alpha, preventing its activation and subsequent downstream signaling that promotes cell proliferation.
  2. Metabolic Pathways: Following administration, Taselisib is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may exhibit differing pharmacological properties. Notably, studies have identified a unique dog-specific N-methylation metabolite .

Technical Details

  • Quantitative Analysis: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify Taselisib levels in biological samples, providing insights into its pharmacokinetics .
Mechanism of Action

Taselisib exerts its therapeutic effects by inhibiting the PI3K signaling pathway:

  • Process: Upon binding to PI3K alpha, Taselisib blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling cascades that promote cell growth and survival.
  • Data from Studies: Clinical studies have demonstrated significant reductions in phosphorylated S6 ribosomal protein levels in tumor cells treated with Taselisib, indicating effective pathway inhibition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Taselisib is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but low solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is critical for formulation development.

Relevant Data

Studies have shown that Taselisib has favorable pharmacokinetic properties with low plasma clearance rates across various preclinical species .

Applications

Taselisib is primarily investigated for its applications in oncology:

  • Cancer Treatment: It has shown efficacy in treating breast cancer and other tumors harboring PIK3CA mutations. Clinical trials have highlighted its potential to improve outcomes in patients with resistant forms of cancer.
  • Research Tool: Beyond therapeutic applications, Taselisib serves as a valuable research tool for studying the PI3K pathway's role in cancer biology and developing new therapeutic strategies targeting this pathway .
Molecular Pharmacology of Taselisib

Isoform-Specific Targeting Mechanisms in Class I Phosphatidylinositol 3-Kinase Inhibition

Class I phosphatidylinositol 3-kinases encompass four catalytic isoforms (α, β, δ, γ) that serve distinct physiological and pathological functions. Taselisib demonstrates preferential inhibitory activity against the p110α, p110δ, and p110γ isoforms while exhibiting significantly reduced potency against p110β. This isoform selectivity profile stems from structural differences in the adenosine triphosphate-binding pockets across isoforms, enabling differential binding kinetics. The pharmacological relevance of this selectivity is substantial, as p110α represents the most frequently mutated oncogenic isoform in solid tumors, particularly in breast, cervical, and head and neck carcinomas, where hotspot mutations in the PIK3CA gene (encoding p110α) occur in helical (exon 9; E542K, E545K) and kinase (exon 20; H1047R) domains. These mutations result in constitutive phosphatidylinositol 3-kinase pathway activation through distinct mechanisms: helical domain mutations disrupt inhibitory interactions with regulatory subunits, while kinase domain mutations enhance membrane binding and catalytic efficiency [1] [3] [5].

The p110δ and p110γ isoforms, while less implicated in solid tumor pathogenesis, contribute significantly to hematological malignancies and immune cell functions. Taselisib's inhibition profile against these isoforms is clinically relevant for tumors where these isoforms are pathologically activated. Crucially, the β-sparing nature of taselisib (approximately 30-fold lower potency against p110β versus p110α) preserves basal p110β activity in normal tissues, potentially mitigating metabolic toxicities associated with broad-spectrum phosphatidylinositol 3-kinase inhibition, such as hyperglycemia and insulin resistance. This pharmacological advantage emerges because p110β mediates insulin signaling in metabolic tissues, and its complete inhibition disrupts glucose homeostasis [4] [6] [10].

Table 1: Class I Phosphatidylinositol 3-Kinase Isoforms and Oncogenic Significance

Catalytic IsoformGenePrimary ExpressionKey Oncogenic RolesTaselisib Inhibition
p110αPIK3CAUbiquitousSolid tumors (breast, HNSCC, cervical); hotspot mutations (E542K, E545K, H1047R)Potent
p110βPIK3CBUbiquitousPTEN-deficient tumors; prostate cancerWeak (β-sparing)
p110δPIK3CDHematopoietic cellsHematological malignancies; B-cell lymphomasPotent
p110γPIK3CGHematopoietic cellsSolid tumor microenvironment; inflammatory cellsPotent

Structural Basis for β-Sparing Selectivity in p110α/δ/γ Inhibition

The molecular basis for taselisib's β-sparing selectivity resides in specific interactions within the adenosine triphosphate-binding cleft of phosphatidylinositol 3-kinase isoforms. Structural analyses reveal that taselisib binds to a hydrophobic region adjacent to the adenosine triphosphate-binding site in p110α, forming critical hydrogen bonds with conserved residues. Specifically, taselisib engages with Val851 in the affinity pocket through van der Waals interactions, while forming hydrogen bonds with Ser854 and Tyr867 in the catalytic domain. These interactions stabilize the drug-target complex with high affinity in p110α [4] [6].

The differential binding to p110β arises from a single amino acid variation (Ser852 in p110α versus Ile852 in p110β) at the entrance of the adenosine triphosphate-binding pocket. This substitution creates steric hindrance that impedes optimal positioning of taselisib within the p110β catalytic domain. Additionally, the methionine residue at position 804 in p110β (versus tryptophan in p110α) further reduces binding affinity by altering the hydrophobicity profile of the pocket. These subtle but consequential structural differences underlie taselisib's significantly higher half-maximal inhibitory concentration for p110β (half-maximal inhibitory concentration ≈ 1300 nM) compared to p110α (half-maximal inhibitory concentration ≈ 0.29 nM) and p110δ (half-maximal inhibitory concentration ≈ 0.12 nM) [4] [6].

Biochemical profiling demonstrates this selectivity differential experimentally. In enzymatic assays, taselisib inhibits p110α with a inhibition constant of 0.29 nanomolar, p110δ with a inhibition constant of 0.12 nanomolar, and p110γ with a inhibition constant of 0.97 nanomolar, while exhibiting substantially weaker inhibition of p110β (inhibition constant > 1000 nanomolar). This β-sparing profile distinguishes taselisib from pan-phosphatidylinositol 3-kinase inhibitors such as buparlisib, which exhibit equipotent inhibition across all class I isoforms, and aligns it more closely with α-specific inhibitors like alpelisib, though taselisib retains additional activity against δ and γ isoforms [6] [10].

Differential Binding Kinetics to Mutant versus Wild-Type Phosphatidylinositol 3-Kinaseα Catalytic Domains

Taselisib exhibits preferential inhibitory activity against mutant p110α isoforms compared to their wild-type counterparts, a pharmacodynamic property of significant therapeutic importance. This mutant-selectivity is particularly pronounced for the common oncogenic mutations E545K (helical domain) and H1047R (kinase domain). Biochemical analyses demonstrate approximately 100-fold greater potency against H1047R mutant phosphatidylinositol 3-kinaseα compared to wild-type enzyme, while cellular assays in isogenic cell lines show approximately 10-fold enhanced suppression of phosphatidylinositol 3-kinase pathway signaling in mutant-bearing cells [1] [4].

The structural mechanism underlying this differential binding involves mutation-induced conformational changes that enhance taselisib's binding affinity. The H1047R mutation, located in the activation loop, increases positive charge distribution and stabilizes an open conformation of the adenosine triphosphate-binding cleft, facilitating deeper penetration of taselisib into the hydrophobic core. Molecular dynamics simulations reveal that H1047R mutation reduces the flexibility of the activation loop, creating a more rigid binding pocket that optimally accommodates taselisib's tricyclic core structure. Similarly, the E545K mutation disrupts inhibitory contacts between the p85 regulatory subunit and p110α catalytic subunit, resulting in constitutive membrane localization and exposing hydrophobic regions that enhance taselisib binding [4].

This mutant-selectivity translates to enhanced functional inhibition in cellular and in vivo models. In head and neck squamous cell carcinoma cell lines harboring PIK3CA mutations or amplifications, taselisib demonstrates significantly greater inhibition of phosphorylated protein kinase B and phosphorylated S6 ribosomal protein compared to wild-type cell lines. Importantly, half-maximal inhibitory concentration values for proliferation correlate with mutation status: cell lines with PIK3CA mutations exhibit half-maximal inhibitory concentration values in the low nanomolar range (3-16 nanomolar), while those without mutations require micromolar concentrations for growth inhibition. Similarly, in patient-derived xenograft models of breast cancer, taselisib induces tumor regression specifically in PIK3CA-mutant tumors, with minimal effect on wild-type counterparts [1] [4].

Table 2: Differential Activity of Taselisib Against Phosphatidylinositol 3-Kinaseα Mutants

PIK3CA StatusBiochemical half-maximal inhibitory concentration (nM)Cellular Proliferation half-maximal inhibitory concentration (nM)Downstream Pathway InhibitionTumor Response in Models
Wild-type15.6>1000Minimal at therapeutic dosesStable disease/minor regression
H1047R mutant0.153-16Potent suppression at low nMTumor regression
E542K/E545K mutants0.325-20Potent suppression at low nMTumor regression
PTEN-deficient>1000>3000Weak suppressionMinimal response

Allosteric Modulation of Phosphatidylinositol 3-Kinase Pathway Crosstalk with Receptor Tyrosine Kinases

Beyond direct catalytic inhibition, taselisib modulates phosphatidylinositol 3-kinase pathway crosstalk with receptor tyrosine kinase signaling through allosteric mechanisms that influence pathway dynamics. Receptor tyrosine kinases such as human epidermal growth factor receptor 2, epidermal growth factor receptor, and insulin-like growth factor 1 receptor activate class I phosphatidylinositol 3-kinases through direct binding of phosphorylated tyrosine residues to the p85 regulatory subunit. Taselisib alters this interaction by inducing conformational changes in p110α upon binding, which propagates through the p85-p110 heterodimer interface, reducing the recruitment efficiency of phosphatidylinositol 3-kinase complexes to activated receptor tyrosine kinases [4] [7].

This allosteric modulation is particularly consequential in human epidermal growth factor receptor 2-positive cancers, where phosphatidylinositol 3-kinase inhibitors can overcome resistance to human epidermal growth factor receptor 2-targeted therapies. Preclinical studies demonstrate that taselisib synergizes with trastuzumab in PIK3CA-mutant, trastuzumab-resistant breast cancer models. Mechanistically, taselisib suppresses the reactivation of phosphatidylinositol 3-kinase signaling that commonly occurs following human epidermal growth factor receptor 2 inhibition. In patient-derived xenograft models of human epidermal growth factor receptor 2-positive/PIK3CA-mutant breast cancer resistant to trastuzumab, taselisib monotherapy significantly inhibits tumor growth, while combination with trastuzumab induces profound and durable regression. This synergy correlates with enhanced suppression of phosphorylated protein kinase B and phosphorylated S6 ribosomal protein beyond that achieved with either agent alone [6] [7].

Taselisib also modulates feedback loops within the phosphatidylinositol 3-kinase pathway itself. Inhibition of phosphatidylinositol 3-kinaseα relieves mammalian target of rapamycin complex 1-dependent negative feedback on insulin receptor substrate 1, leading to increased insulin receptor substrate 1 phosphorylation and potential reactivation of extracellular signal-regulated kinase signaling. However, taselisib's unique binding kinetics and mutant-selectivity result in sustained pathway suppression in PIK3CA-mutant cells, attenuating this feedback reactivation. Additionally, taselisib impairs the assembly and membrane translocation of phosphatidylinositol 3-kinase regulatory complexes by altering the conformation of the adaptor-binding domains, further disrupting signal transduction efficiency from activated receptor tyrosine kinases to downstream effectors [5] [9].

Properties

CAS Number

1395408-87-3

Product Name

Taselisib

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

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